molecular formula C20H30N6O8S2 B14141477 2-(4-(2-(o-Methoxyphenoxy)ethyl)-1-piperazinyl)-9H-purine dimethanesulfonate CAS No. 24933-04-8

2-(4-(2-(o-Methoxyphenoxy)ethyl)-1-piperazinyl)-9H-purine dimethanesulfonate

Cat. No.: B14141477
CAS No.: 24933-04-8
M. Wt: 546.6 g/mol
InChI Key: VQVXPKVJRZPZKX-UHFFFAOYSA-N
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Description

2-(4-(2-(o-Methoxyphenoxy)ethyl)-1-piperazinyl)-9H-purine dimethanesulfonate is a complex organic compound with potential applications in various scientific fields. This compound features a purine core, which is a fundamental structure in many biologically active molecules, including nucleotides and certain pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(2-(o-Methoxyphenoxy)ethyl)-1-piperazinyl)-9H-purine dimethanesulfonate typically involves multiple steps. One common approach is to start with the preparation of the intermediate 2-(o-Methoxyphenoxy)ethylamine. This intermediate is then reacted with 1-piperazine to form 2-(4-(2-(o-Methoxyphenoxy)ethyl)-1-piperazinyl).

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes the use of specific solvents, catalysts, and temperature control to ensure efficient synthesis. The process may also involve purification steps such as crystallization or chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

2-(4-(2-(o-Methoxyphenoxy)ethyl)-1-piperazinyl)-9H-purine dimethanesulfonate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformation .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may introduce new functional groups such as halogens or alkyl groups .

Scientific Research Applications

2-(4-(2-(o-Methoxyphenoxy)ethyl)-1-piperazinyl)-9H-purine dimethanesulfonate has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4-(2-(o-Methoxyphenoxy)ethyl)-1-piperazinyl)-9H-purine dimethanesulfonate involves its interaction with molecular targets such as enzymes or receptors. The purine moiety can mimic natural nucleotides, allowing the compound to interfere with biological processes. This can lead to inhibition or activation of specific pathways, depending on the target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-(2-(o-Methoxyphenoxy)ethyl)-1-piperazinyl)-9H-purine dimethanesulfonate is unique due to its combination of a purine core with a piperazine and methoxyphenoxyethyl group. This structure allows it to interact with a wide range of biological targets, making it a versatile compound for research and development.

Properties

CAS No.

24933-04-8

Molecular Formula

C20H30N6O8S2

Molecular Weight

546.6 g/mol

IUPAC Name

methanesulfonic acid;2-[4-[2-(2-methoxyphenoxy)ethyl]piperazin-1-yl]-7H-purine

InChI

InChI=1S/C18H22N6O2.2CH4O3S/c1-25-15-4-2-3-5-16(15)26-11-10-23-6-8-24(9-7-23)18-19-12-14-17(22-18)21-13-20-14;2*1-5(2,3)4/h2-5,12-13H,6-11H2,1H3,(H,19,20,21,22);2*1H3,(H,2,3,4)

InChI Key

VQVXPKVJRZPZKX-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1OCCN2CCN(CC2)C3=NC=C4C(=N3)N=CN4.CS(=O)(=O)O.CS(=O)(=O)O

Origin of Product

United States

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